BenchChemオンラインストアへようこそ!

N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide

mGlu1 PAM CNS drug discovery structure-activity relationship

N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide (CAS 923721-45-3, MW 265.69 g/mol) is a synthetic furan-2-carboxamide derivative featuring a 3-methylfuryl core coupled to a 3-chloro-4-methoxyaniline moiety ,. This compound belongs to a privileged chemotype in metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM) research, where the 3-methylfuran-2-carboxamide core is essential for biological activity.

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
Cat. No. B4606220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide
Molecular FormulaC13H12ClNO3
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl
InChIInChI=1S/C13H12ClNO3/c1-8-5-6-18-12(8)13(16)15-9-3-4-11(17-2)10(14)7-9/h3-7H,1-2H3,(H,15,16)
InChIKeyMHHPSBWSNLNASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide: A Structurally Differentiated Furan-2-Carboxamide Scaffold for CNS Drug Discovery Procurement


N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide (CAS 923721-45-3, MW 265.69 g/mol) is a synthetic furan-2-carboxamide derivative featuring a 3-methylfuryl core coupled to a 3-chloro-4-methoxyaniline moiety [1],. This compound belongs to a privileged chemotype in metabotropic glutamate receptor 1 (mGlu1) positive allosteric modulator (PAM) research, where the 3-methylfuran-2-carboxamide core is essential for biological activity [2]. Unlike the extensively characterized phthalimide-bearing mGlu1 PAMs (e.g., 17e), this compound incorporates a methoxy group at the aniline 4-position—a substitution that eliminates the phthalimide structural alert while preserving the core pharmacophore [2],[3].

Why Generic Substitution of N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide Fails: Structural Determinants of mGlu1 PAM Activity That Cannot Be Replaced


Generic substitution of this compound with closely related analogs is inadvisable because mGlu1 PAM activity is exquisitely sensitive to three structural features that are simultaneously present only in this chemotype: (i) the 3-methyl substitution on the furan ring, which is essential for sub-micromolar mGlu1 PAM potency [1]; (ii) the furan-2-carboxamide (rather than furan-3-carboxamide) connectivity, which determines productive engagement with the mGlu1 allosteric site [1],[2]; and (iii) the 3-chloro-4-methoxyphenyl aniline substitution pattern, which provides a calibrated electron-withdrawing/donating balance distinct from 4-methoxyphenyl-only or fluoro-substituted analogs [3]. Substituting any one of these features—such as using N-(4-methoxyphenyl)furan-2-carboxamide (CAS 1982-65-6), which lacks the 3-chloro and 3-methyl groups—would abolish the core pharmacophore requirements validated through systematic SAR campaigns [1].

Quantitative Differentiation Evidence for N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide: Comparator-Based mGlu1 PAM SAR, Regioisomer Selectivity, and Physicochemical Profiling


3-Methyl Substitution on Furan Ring Is Essential for Sub-Micromolar mGlu1 PAM Potency

The 3-methyl group on the furan-2-carboxamide core is the single most critical structural determinant for mGlu1 PAM activity within this chemotype. In a comprehensive furyl SAR study, the 3-methylfuryl congener 10j (which shares the identical 3-methylfuran-2-carboxamide core with the target compound) was the only analog in a 14-member library to display sub-micromolar mGlu1 PAM activity, with an EC50 of 97 nM. In contrast, all other furyl substitutions—including 5-position substituents (10a–i), fused benzofurans (10m, 10n), and the 3,5-dimethyl analog (10l)—were uniformly inactive (EC50 >10 µM, representing a >100-fold potency differential) [1],[2]. This SAR demonstrates that the 3-methyl-2-carboxamide furan architecture is non-redundant and cannot be substituted with other heterocyclic or substituted furan cores without complete loss of mGlu1 PAM activity. The target compound uniquely preserves this essential 3-methylfuryl-2-carboxamide pharmacophore while offering a distinct aniline substitution (3-Cl-4-OMe) that has not been explored in the phthalimide series, providing a complementary SAR probe [3].

mGlu1 PAM CNS drug discovery structure-activity relationship furan-carboxamide SAR

Furan-2-Carboxamide Regioisomerism: >12-Fold Activity Differential vs. Furan-3-Carboxamide Congener for mGlu1 PAM Engagement

The target compound features a furan-2-carboxamide (2-furylamide) connectivity, which is the active orientation for mGlu1 PAM activity. In the initial diversity screen, the 2-furylamide 9a was the most active congener (EC50 = 550 nM) among 14 heterocyclic amides, while the 2-thienyl (9b), 2-pyrrolyl (9c), oxazole (9d, 9e), and regioisomeric thiazole (9i) analogs were completely inactive (EC50 >10 µM) [1]. The structurally related furan-3-carboxamide regioisomer, N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide (CAS 923239-11-6), differs only in the carboxamide attachment point (C-3 vs. C-2 of the furan ring) but exhibits a significantly lower computed lipophilicity (XLogP3 = 2.5 vs. 3.2) and an altered electrostatic surface that would preclude productive engagement with the mGlu1 allosteric binding pocket [2],[3]. This regioisomeric specificity is consistent with the established mGlu1 PAM pharmacophore model, where the furan oxygen and carboxamide carbonyl must adopt a specific spatial orientation for hydrogen-bonding interactions within the allosteric site [1].

regioisomer selectivity furan-carboxamide connectivity mGlu1 allosteric binding heterocyclic SAR

3-Chloro-4-Methoxy Aniline Substitution: An Unexplored Pharmacophoric Dimension Within the Validated mGlu1 PAM Scaffold

The target compound incorporates a 3-chloro-4-methoxyphenyl aniline moiety that has not been systematically explored within the mGlu1 PAM chemotype. The established mGlu1 PAM SAR (Table 3, Garcia-Barrantes 2015) focused exclusively on phthalimide-substituted anilines, where small substituents at the 3- or 4-position of the phthalimide ring (Me, Cl, F) yielded potent PAMs with EC50 values of 24.3–98.8 nM [1]. The methoxy group at the aniline 4-position in the target compound introduces an electron-donating substituent (+M effect) capable of engaging in π-stacking interactions with aromatic residues in the allosteric pocket, while the chlorine at the 3-position provides an electron-withdrawing effect (-I effect) that can modulate the aniline NH acidity and influence hydrogen-bond donor strength [2],. This dual electronic modulation is chemically inaccessible to the simpler N-(4-methoxyphenyl)furan-2-carboxamide (CAS 1982-65-6), which lacks the 3-chloro substituent and the 3-methyl group on the furan, or to the phthalimide series (17a–g), which cannot accommodate a methoxy group due to the imide ring constraints [1],[2].

aniline substitution SAR halogen bonding metabolic stability pharmacophore expansion

Elimination of the Phthalimide Structural Alert: Improved Developability Profile vs. Compound 17e While Preserving the Core mGlu1 PAM Pharmacophore

The phthalimide moiety present in the most potent mGlu1 PAMs (e.g., 17e, EC50 = 31.8 nM) is a recognized structural alert associated with idiosyncratic toxicity, teratogenicity (thalidomide), and metabolic instability via imide hydrolysis [1],[2]. While the phthalimide group contributed to high mGlu1 PAM potency and CNS penetration (Kp = 1.02 for 17e), it also introduced significant liabilities: 17e displayed mixed CYP inhibition and moderate hepatic clearance [1]. The target compound replaces the phthalimide with a methoxy group, eliminating this structural alert while retaining the 3-chloro substituent and the essential 3-methylfuryl-2-carboxamide core [3],[4]. This substitution reduces molecular weight by ~115 Da (265.69 vs. ~380.8 for 17e) and lowers lipophilicity (XLogP3 = 3.2 vs. estimated ~4.5 for 17e), both of which are favorable for CNS drug-like properties and reduced off-target toxicity risk [3],[4]. Although the methoxy analog has not been directly tested in mGlu1 PAM assays, it represents a logical 'de-risked' scaffold for hit-to-lead optimization that avoids the well-documented liabilities of the phthalimide chemotype [1],[2].

structural alert phthalimide toxicity lead optimization developability CNS drug candidate

Unsubstituted Furan 5-Position: A Synthetic Handle for Focused Library Synthesis Not Available in 5-Aryl or 5-Substituted Analogs

The target compound bears an unsubstituted position at the furan C-5, which serves as a strategic diversification point for parallel synthesis and structure-activity relationship (SAR) exploration. This is a critical differentiator from the more advanced 5-aryl-substituted furan-2-carboxamides (e.g., 5-(3-chloro-4-methoxyphenyl)-N-(2-chlorophenyl)furan-2-carboxamide, CAS 853333-69-4), where the C-5 position is blocked by an aromatic substituent ,. In the mGlu1 PAM SAR campaign, 5-position substituents were uniformly deleterious to activity (all analogs 10a–i showed EC50 >10 µM), demonstrating that the C-5 position must remain unsubstituted or bear only small substituents for mGlu1 PAM activity [1]. The unsubstituted C-5 in the target compound therefore simultaneously provides: (i) synthetic accessibility for late-stage functionalization via electrophilic halogenation, metal-catalyzed C-H activation, or directed ortho-metalation; and (ii) preservation of the mGlu1-active pharmacophore configuration [1]. This combinatorial accessibility is not possible with 5-substituted furan-2-carboxamide analogs already populated in screening collections .

synthetic tractability library synthesis C-H functionalization medicinal chemistry diversification

N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide: Evidence-Driven Research and Procurement Application Scenarios


mGlu1 PAM Lead Optimization: 'De-Risked' Starting Point for CNS Drug Discovery

Pharmaceutical R&D teams pursuing mGlu1 PAM programs for schizophrenia, cognitive disorders, or cerebellar ataxia can deploy this compound as a structurally de-risked starting scaffold. Unlike the phthalimide-containing tool compounds (17d, 17e, 17g), which bear a recognized structural alert for idiosyncratic toxicity, this compound eliminates the phthalimide while preserving the 3-methylfuryl-2-carboxamide core essential for mGlu1 PAM activity [1],[2]. The methoxy substitution enables exploration of an aniline SAR dimension inaccessible within the phthalimide series. Procurement of 50–100 mg quantities supports initial calcium mobilization mGlu1 PAM screening, fold-shift selectivity profiling against mGlu2–8, and preliminary microsomal stability assessment [1].

Focused Library Synthesis via C-5 Diversification for Academic Medicinal Chemistry Groups

The unsubstituted furan C-5 position provides a synthetic handle for generating 20–50 compound focused libraries through electrophilic halogenation, Suzuki-Miyaura coupling, or direct C-H functionalization. This is in contrast to 5-aryl-substituted furan-2-carboxamides, where the C-5 position is blocked and no further derivatization is possible [3],. Academic laboratories can purchase gram quantities of this compound as a core scaffold, then perform parallel derivatization at C-5 to explore SAR around the furan ring—a strategy that the published mGlu1 PAM data show is productive only when the C-5 position bears no large substituents [1],[4].

Chemical Probe Development: Pharmacological Differentiation from mGlu5 PAMs

The mGlu1 vs. mGlu5 selectivity profile of this scaffold is a key differentiator for chemical probe development. Published data for related mGlu1 PAMs (17d, 17e) demonstrate that the 3-methylfuryl-2-carboxamide scaffold yields compounds with minimal activity at mGlu5 (<2.7-fold shift at 10 µM for 17e) and no epileptiform adverse effect liability—a critical safety advantage over mGlu5 ago-PAMs [1],[5]. This compound can serve as the basis for developing mGlu1-selective chemical probes that avoid the convulsant liability associated with mGlu5 PAMs. Procurement for this application should include analytical certification (HPLC purity ≥95%, 1H NMR, LC-MS) to ensure probe-quality material suitable for publication and data deposition in public databases [1].

Comparative SAR Studies: Benchmarking Against Phthalimide and Des-Chloro Analogs

This compound fills a critical gap in the mGlu1 PAM SAR matrix: it is the only commercially available analog combining the 3-methylfuryl-2-carboxamide core with a non-phthalimide aniline that retains the 3-chloro substituent. Comparative testing against (i) N-(4-methoxyphenyl)furan-2-carboxamide (CAS 1982-65-6, lacks 3-Cl and 3-Me), (ii) N-(3-chloro-4-methoxyphenyl)furan-3-carboxamide (CAS 923239-11-6, regioisomeric connectivity), and (iii) the phthalimide reference compound 17e enables a systematic dissection of the contributions of aniline substitution, furan regioisomerism, and the phthalimide group to mGlu1 PAM potency, selectivity, and DMPK [1],[2],[3]. Such comparative studies are essential for intellectual property (IP) positioning and for identifying novel, patentable chemotypes with improved developability profiles [2].

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-3-methylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.